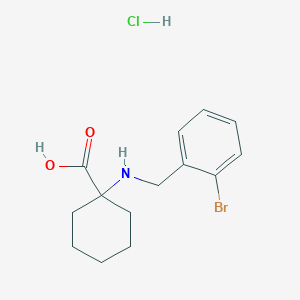
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromobenzylamino group attached to a cyclohexanecarboxylic acid moiety, with the addition of a hydrochloride group to enhance its solubility and stability.
Méthodes De Préparation
The synthesis of 1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Amidation: The brominated benzylamine is then reacted with cyclohexanecarboxylic acid to form the desired amide bond.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Analyse Des Réactions Chimiques
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylamino group can form interactions with the active sites of enzymes, potentially inhibiting their activity. The cyclohexanecarboxylic acid moiety may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-amino-1-cyclohexanecarboxylic acid: This compound lacks the bromobenzylamino group and has different chemical properties and applications.
Cyclohexanecarboxylic acid: This compound is a simpler structure without the amino and bromine substituents, leading to different reactivity and uses.
Propriétés
Formule moléculaire |
C14H19BrClNO2 |
|---|---|
Poids moléculaire |
348.66 g/mol |
Nom IUPAC |
1-[(2-bromophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H18BrNO2.ClH/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14;/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18);1H |
Clé InChI |
IPXVBIUALNXRJH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


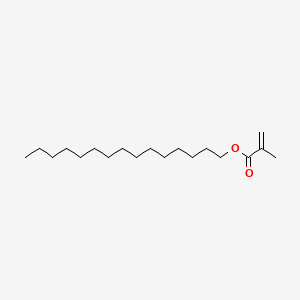

![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)


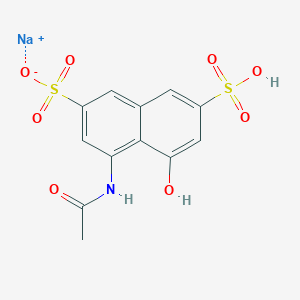

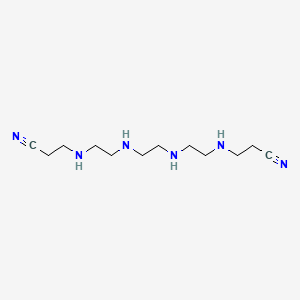
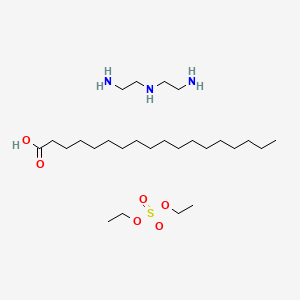


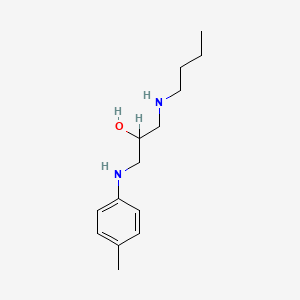
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
